A Comprehensive Technical Guide to 3-Fluorobenzyl Chloride (CAS 456-42-8)
A Comprehensive Technical Guide to 3-Fluorobenzyl Chloride (CAS 456-42-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzyl chloride, with the CAS registry number 456-42-8, is a fluorinated aromatic organic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique combination of a reactive benzyl (B1604629) chloride moiety and a fluorine-substituted phenyl ring makes it a versatile intermediate for the introduction of the 3-fluorobenzyl group into a wide array of molecular scaffolds. This strategic incorporation can modulate the physicochemical and biological properties of the target molecules, such as metabolic stability, binding affinity, and lipophilicity. This technical guide provides an in-depth overview of the core properties, synthesis, and handling of 3-Fluorobenzyl chloride, with a focus on experimental protocols and data presentation for the scientific community.
Physicochemical Properties
The fundamental physicochemical properties of 3-Fluorobenzyl chloride are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 456-42-8 |
| Molecular Formula | C₇H₆ClF |
| Molecular Weight | 144.57 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 175-177 °C at 1013 hPa |
| Melting Point | -34.5 to -36 °C |
| Density | 1.213 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.511-1.514 |
| Flash Point | 58 °C (closed cup) |
| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, ether, and benzene. |
Experimental Protocols
Synthesis of 3-Fluorobenzyl Chloride
A representative method for the synthesis of 3-Fluorobenzyl chloride is through the chlorination of 3-fluorotoluene (B1676563). The following is a general experimental protocol.
Materials:
-
3-Fluorotoluene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, dissolve 3-fluorotoluene in carbon tetrachloride.
-
Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain the reflux for several hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide (B58015) byproduct and wash it with a small amount of cold solvent.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 3-Fluorobenzyl chloride as a colorless liquid.
Determination of Physicochemical Properties
The following are standard methodologies for the determination of key physicochemical properties.
-
Boiling Point (OECD TG 103): The boiling point can be determined using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. Alternatively, the dynamic method, which involves measuring the vapor pressure at different temperatures and extrapolating to standard atmospheric pressure, can be used. For a simplified laboratory determination, a distillation setup can be employed, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[1][2][3][4][5]
-
Density (ASTM D4052): The density of 3-Fluorobenzyl chloride can be accurately measured using a digital density meter.[6][7] This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample. The instrument is calibrated with air and a standard of known density (e.g., pure water). The measurement is typically performed at a controlled temperature, such as 25 °C.
-
Refractive Index (ASTM D1218): The refractive index is determined using a refractometer, such as an Abbe refractometer.[8][9][10] A small drop of the liquid is placed on the prism of the instrument. The refractive index is read directly from the scale after adjusting the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Purity Assessment by Gas Chromatography (GC)
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a nonpolar DB-5MS column) is used.[11]
Procedure:
-
Sample Preparation: Prepare a dilute solution of 3-Fluorobenzyl chloride in a suitable solvent like dichloromethane (B109758) or hexane.
-
Instrumental Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: The purity is determined by the area percentage of the main peak corresponding to 3-Fluorobenzyl chloride in the resulting chromatogram.
Representative Nucleophilic Substitution Reaction: Synthesis of 3-Fluorobenzyl Azide (B81097)
This protocol describes a typical nucleophilic substitution reaction where the chloride is displaced by an azide group.
Materials:
-
3-Fluorobenzyl chloride
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone as solvent
-
Water
-
Diethyl ether or other extraction solvent
Procedure:
-
In a round-bottom flask, dissolve 3-Fluorobenzyl chloride in DMF.
-
Add sodium azide to the solution. Caution: Sodium azide is highly toxic.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 3-fluorobenzyl azide.
-
The product can be used in the next step without further purification or purified by column chromatography if necessary.
Safety and Handling
3-Fluorobenzyl chloride is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. It is a lachrymator.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and metals. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Development and Research
3-Fluorobenzyl chloride is a valuable building block in organic synthesis due to the reactivity of the benzylic chloride and the influence of the fluorine substituent.
-
Nucleophilic Substitution Reactions: The chloride is a good leaving group, readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols, azides, cyanides) to form a diverse range of derivatives.[12][13][14] The fluorine atom can enhance the metabolic stability of the resulting molecule by blocking potential sites of oxidative metabolism.
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The 3-fluorobenzyl moiety is present in a number of drugs and clinical candidates.
-
Agrochemicals: It is also used in the synthesis of novel pesticides and herbicides.
Conclusion
3-Fluorobenzyl chloride is a versatile and important chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, is well-established. Proper understanding and implementation of the experimental protocols for its synthesis, purification, and handling are crucial for its effective and safe utilization in research and development. This guide provides a foundational resource for scientists and researchers working with this valuable compound.
References
- 1. oecd.org [oecd.org]
- 2. lcslaboratory.com [lcslaboratory.com]
- 3. search.library.doc.gov [search.library.doc.gov]
- 4. oecd.org [oecd.org]
- 5. quora.com [quora.com]
- 6. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]
- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. matestlabs.com [matestlabs.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
